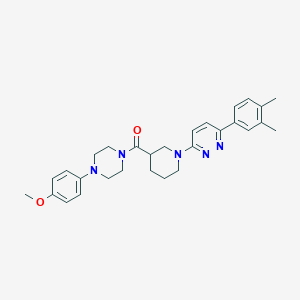
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring.
Synthesis Analysis
Thiophene synthesis often involves reactions with sulfur or sulfur-containing compounds . For instance, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K can yield a variety of substituted thiophenes . Quinazoline synthesis, on the other hand, often involves the condensation of anthranilic acid derivatives with amidines or guanidines.Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Quinazoline has a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.Chemical Reactions Analysis
Thiophene can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Quinazoline can also participate in a variety of reactions, including ring-opening reactions, ring-closure reactions, and substitutions.Physical and Chemical Properties Analysis
As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The physical and chemical properties of the specific compound would depend on its exact structure and substituents.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to the specified chemical structure have been synthesized and characterized, focusing on their potential as building blocks for further chemical transformations. For example, the synthesis of novel compounds through reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid, leading to the formation of various cyclic and acyclic derivatives, showcases the potential of such compounds for creating new chemical entities with possibly unique properties (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Pharmacological Applications
Research into structurally related compounds reveals potential pharmacological applications, including anti-inflammatory and analgesic properties. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been explored for their cyclooxygenase inhibitory activity, demonstrating significant analgesic and anti-inflammatory effects, suggesting that compounds with a similar structure may also possess these pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifolate and Antitumor Activities
Compounds featuring the quinazoline moiety, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been investigated as nonclassical antifolate inhibitors of thymidylate synthase, showcasing antitumor and antibacterial potential. These studies highlight the therapeutic potential of quinazoline derivatives in cancer treatment and as antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Cytotoxicity and Anticancer Research
Further, quinazoline derivatives have been explored for their cytotoxic effects against cancer cells, providing valuable insights into the design of new anticancer agents. The synthesis and evaluation of these compounds against various cancer cell lines can inform the development of more effective treatments (Hassan, Hafez, & Osman, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide' involves the reaction of 2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid with thiophen-2-ylmethyl isocyanate, followed by cyclization to form the quinazoline ring and subsequent carboxylation to form the carboxamide group.", "Starting Materials": [ "2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid", "thiophen-2-ylmethyl isocyanate" ], "Reaction": [ "Step 1: Reaction of 2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid with thiophen-2-ylmethyl isocyanate to form the corresponding thiourea intermediate.", "Step 2: Cyclization of the thiourea intermediate to form the quinazoline ring.", "Step 3: Carboxylation of the quinazoline ring to form the carboxamide group." ] } | |
CAS-Nummer |
422528-08-3 |
Molekularformel |
C17H17N3O3S2 |
Molekulargewicht |
375.46 |
IUPAC-Name |
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)24)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,24) |
InChI-Schlüssel |
KINDXIQXJUBOMQ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)

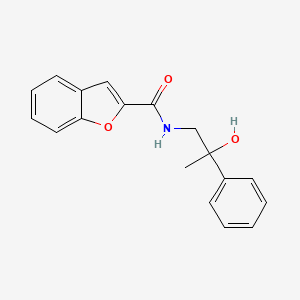

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)

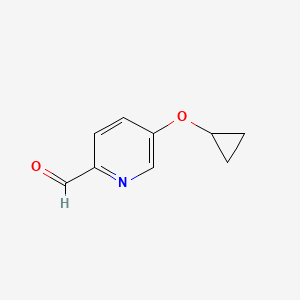
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
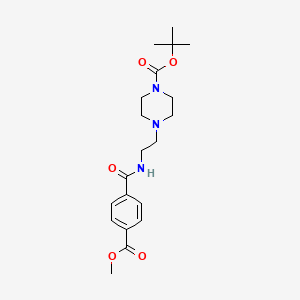
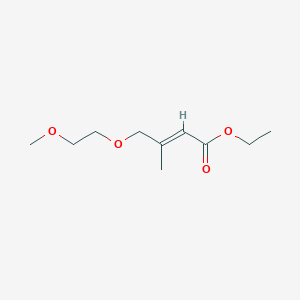
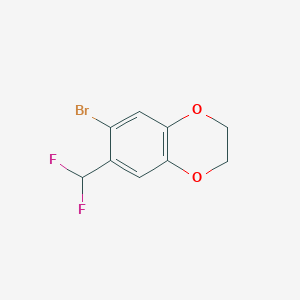
![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)
